O-4-Chlorobenzoylhydroxylamine
Description
Contextualizing O-Acylhydroxylamines within Modern Synthetic Organic Chemistry
O-Acylhydroxylamines are a class of organic compounds that have gained considerable attention as versatile reagents in modern synthetic organic chemistry. They are utilized in a variety of transformations, including amination and oxygenation reactions. For instance, O-acylhydroxylamines have been successfully employed as electrophilic amination reagents in transition-metal-catalyzed carbon-nitrogen bond-forming reactions. acs.org More recently, their role as an electrophilic oxygen source has been explored, as demonstrated in the palladium-catalyzed 1,2-oxyarylation of alkenes. acs.org
The reactivity of O-acylhydroxylamines can be fine-tuned by altering the acyl group. This modularity allows chemists to develop reagents with specific properties for desired applications. Copper-catalyzed amino oxygenation of alkenes using O-acylhydroxylamines provides a rapid and modular route to diverse 1,2-amino oxygen-containing molecules. acs.org This method is compatible with a wide range of functional groups, highlighting the versatility of O-acylhydroxylamines in complex molecule synthesis. acs.org
Historical Development and Evolution of Hydroxylamine (B1172632) Derivatives as Synthetic Reagents
The journey of hydroxylamine and its derivatives in chemistry began in 1865 when Wilhelm Clemens Lossen first prepared hydroxylamine as hydroxylammonium chloride. wikipedia.orgatamanchemicals.com The pure form of hydroxylamine was later isolated in 1891. wikipedia.orgatamanchemicals.com Initially, the primary application of hydroxylamine was in the synthesis of oximes, which are crucial intermediates in the production of polymers like Nylon 6. wikipedia.orgatamanchemicals.com
Over time, the synthetic utility of hydroxylamine derivatives expanded significantly. The development of various derivatives, including O-acylhydroxylamines, opened new avenues for their application. These derivatives were found to be effective reagents for introducing nitrogen and oxygen functionalities into organic molecules. The ability to modify the hydroxylamine core has led to the creation of a diverse library of reagents with tailored reactivity, solidifying their importance in the synthetic chemist's toolbox. acs.orgunimi.it
Research Significance and Potential Applications of O-4-Chlorobenzoylhydroxylamine
This compound, as a specific member of the O-acylhydroxylamine family, is noted for its utility in synthetic chemistry. The presence of the electron-withdrawing chloro-substituent on the benzoyl group influences its reactivity, making it a subject of interest for various chemical transformations.
While specific, large-scale industrial applications for this compound are not widely documented, its significance lies in its role as a reagent in research and development. It has been used in the synthesis of more complex molecules, including those with potential biological activity. For example, O-acylhydroxylamines, in general, have been investigated for their role in the synthesis of compounds with anti-inflammatory and other therapeutic properties. researchgate.net The unique reactivity of this compound makes it a valuable tool for medicinal chemists and those involved in the discovery of new bioactive compounds.
Overview of Key Research Areas Pertaining to this compound
Current research involving this compound and related O-acylhydroxylamines is focused on several key areas:
Development of New Synthetic Methods: Researchers are continuously exploring new ways to utilize O-acylhydroxylamines in organic synthesis. This includes their use in copper-catalyzed reactions for the formation of carbon-nitrogen and carbon-oxygen bonds. acs.orgduke.edu The goal is to develop more efficient and selective methods for constructing complex molecular architectures.
Dual Reactivity: Studies have shown that O-acylhydroxylamines can act as both aminating and acylating reagents. researchgate.net Research is ongoing to understand and control this dual reactivity, which could lead to novel and powerful synthetic strategies.
Medicinal Chemistry: The synthesis of novel compounds with potential therapeutic applications is a major driver of research in this area. O-acylhydroxylamines are used as building blocks to create molecules that can interact with biological targets. researchgate.netnih.gov
Mechanistic Studies: A deeper understanding of the reaction mechanisms involving O-acylhydroxylamines is crucial for optimizing existing methods and designing new reactions. acs.org These studies often involve a combination of experimental and computational approaches.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
amino 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-3-1-5(2-4-6)7(10)11-9/h1-4H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZSHJUUEFFXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872851-33-7 | |
| Record name | 872851-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity Profiles and Mechanistic Investigations of O 4 Chlorobenzoylhydroxylamine
Role as an Aminating Reagent
O-acylhydroxylamines, including O-4-Chlorobenzoylhydroxylamine, serve as effective electrophilic aminating agents. wikipedia.orgvivekanandcollege.ac.in This reactivity stems from the polarization of the N-O bond, where the nitrogen atom acts as an electrophile, capable of reacting with a variety of nucleophiles. nih.govwiley-vch.de The 4-chlorobenzoyl group acts as a good leaving group, facilitating the transfer of the "NH" or "NH₂" moiety.
Electrophilic Amination Reactions with Sulfides and Other Substrates
This compound is capable of aminating nucleophilic substrates such as sulfides. In this reaction, the sulfur atom of the sulfide (B99878) attacks the electrophilic nitrogen atom of the hydroxylamine (B1172632) derivative. This nucleophilic attack results in the cleavage of the N-O bond and the formation of a sulfilimine (a compound containing a sulfur-to-nitrogen double bond), with 4-chlorobenzoic acid as a byproduct. This transformation is a key method for synthesizing aminated sulfur compounds. nih.gov
The reaction proceeds via a direct nucleophilic substitution mechanism where the sulfide adds to the nitrogen, followed by the elimination of the carboxylate leaving group. The general scope of this reaction is broad, and various sulfides can be efficiently aminated using this class of reagents.
| Sulfide Substrate | Product (Sulfilimine) | Reported Yield (%) | Notes |
|---|---|---|---|
| Thioanisole | S-Methyl-S-phenylsulfilimine | High | Reaction proceeds cleanly. |
| Diphenyl sulfide | S,S-Diphenylsulfilimine | Good | Aryl sulfides are suitable substrates. |
| Dibutyl sulfide | S,S-Dibutylsulfilimine | High | Alkyl sulfides react readily. |
Data are representative for the class of O-acylhydroxylamine reagents and illustrate the general reactivity pattern with sulfides.
Nitrogen Transfer Reactions
This compound is a precursor for nitrogen transfer reactions, which are often mediated by transition metal catalysts. matilda.scienceresearchgate.netrsc.org In these processes, the N-O bond is cleaved to generate a highly reactive metal-nitrenoid intermediate. researchgate.net This intermediate is the key species responsible for transferring the nitrogen atom to a substrate.
These catalytic systems enable a range of important transformations, including:
C-H Amination: Direct insertion of a nitrogen atom into a C-H bond, providing a powerful tool for late-stage functionalization of complex molecules. researchgate.net
Aziridination of Olefins: The addition of a nitrogen atom across a carbon-carbon double bond to form three-membered aziridine (B145994) rings. matilda.sciencersc.org
The choice of catalyst (often based on rhodium, ruthenium, or iron) is crucial for controlling the selectivity and efficiency of the nitrogen transfer process. nih.govnih.gov The mechanism generally involves the coordination of the O-acylhydroxylamine to the metal center, followed by oxidative addition and cleavage of the N-O bond to form the metal-nitrenoid. This species then reacts with the substrate, and the catalyst is regenerated in the final step.
Nucleophilic and Electrophilic Reactivity of the O-Acylhydroxylamine Moiety
The O-acylhydroxylamine functional group in this compound exhibits both nucleophilic and electrophilic properties, which dictates its reaction pathways.
Electrophilic Center : The primary electrophilic site is the nitrogen atom. nih.govkhanacademy.org The electron-withdrawing effect of the adjacent 4-chlorobenzoyl group and the inherent electronegativity of the oxygen atom make the nitrogen electron-deficient and susceptible to attack by nucleophiles. wikipedia.org This is the basis for its role as an aminating agent.
Nucleophilic Centers :
The lone pairs on the oxygen atoms (both the carbonyl and the N-O oxygen) can act as nucleophiles or Lewis bases. They can coordinate to metal catalysts, which is often the initial step in catalyzed nitrogen transfer reactions.
The nitrogen atom, despite being electrophilic, can also exhibit nucleophilicity in certain contexts, although this is less common for O-acyl derivatives.
The balance between these reactivities can be tuned by the reaction conditions and the nature of the reacting partner.
Reactions with Specific Nucleophiles
The electrophilic nature of the nitrogen atom in this compound is clearly demonstrated in its reactions with specific soft nucleophiles like phosphines and amines.
Interactions with Phosphines: Generation of Iminophosphoranes
This compound reacts with phosphines, such as triphenylphosphine, in a process analogous to the Staudinger reaction to form iminophosphoranes. organic-chemistry.org This reaction provides an azide-free route to these valuable synthetic intermediates. organic-chemistry.org
The mechanism involves the nucleophilic attack of the phosphine (B1218219) on the electrophilic nitrogen atom of the hydroxylamine derivative. This is followed by the elimination of the 4-chlorobenzoate (B1228818) anion as a leaving group, resulting in the formation of a stable P=N bond. Iron catalysis can facilitate this transformation, particularly with related hydroxylamine derivatives. organic-chemistry.org
R₃P + (4-ClC₆H₄CO)ONH₂ → [R₃P⁺-NH₂(O₂CC₆H₄-4-Cl)] → R₃P=NH + HO₂CC₆H₄-4-Cl
| Phosphine Substrate | Iminophosphorane Product | Reported Yield (%) | Notes |
|---|---|---|---|
| Triphenylphosphine | Triphenyl(imino)phosphorane | High | Commonly used phosphine. commonorganicchemistry.comorganic-chemistry.org |
| Tri(p-tolyl)phosphine | Tri(p-tolyl)(imino)phosphorane | Good-High | Electron-rich phosphines react well. |
| Tributylphosphine | Tributyl(imino)phosphorane | High | Alkyl phosphines are also effective. |
Yields are representative for reactions of this type using various O-acylhydroxylamines or related electrophilic nitrogen sources. organic-chemistry.org
Reactions with Amines: Formation of Hydrazine (B178648) Derivatives
The reaction of this compound with primary or secondary amines provides a direct route for the synthesis of hydrazine derivatives through the formation of an N-N bond. organic-chemistry.org This transformation is an example of electrophilic amination where an amine acts as the nucleophile.
The reaction can proceed directly or be catalyzed by transition metals, such as nickel. organic-chemistry.org In the uncatalyzed reaction, the amine nucleophile attacks the electrophilic nitrogen of the O-acylhydroxylamine, displacing the 4-chlorobenzoate leaving group. Catalytic cycles often involve the formation of an electrophilic metal-nitrenoid intermediate that is then trapped by the amine. organic-chemistry.org This method is a valuable alternative to traditional hydrazine syntheses. nih.govorganic-chemistry.orggoogle.com
R¹R²NH + (4-ClC₆H₄CO)ONH₂ → R¹R²N-NH₂ + HO₂CC₆H₄-4-Cl
| Amine Substrate | Hydrazine Product | Reported Yield (%) | Notes |
|---|---|---|---|
| Aniline | Phenylhydrazine | Good | Applicable to aromatic amines. |
| Piperidine | N-Aminopiperidine | High | Cyclic secondary amines are good substrates. |
| Dibutylamine | 1,1-Dibutylhydrazine | Good | Acyclic secondary amines can be used. |
Data are based on analogous reactions with O-benzoylated hydroxamates and related electrophilic aminating agents. organic-chemistry.org
Reactivity with Anions, e.g., Iodide Ion
Specific kinetic and mechanistic studies detailing the reaction of this compound with the iodide ion are not extensively documented in publicly available literature. However, the reactivity can be contextualized by examining the reaction between the parent compound, hydroxylamine, and iodine.
The reaction is first-order with respect to the total concentration of iodine species ([I₂] + [I₃⁻]). brandeis.edu The proposed mechanism involves the unprotonated form of hydroxylamine (NH₂OH) and molecular iodine (I₂) as the primary reactive species, proceeding through intermediates such as NH₂OI₂⁻ and HNO. brandeis.edu
For this compound, the reaction with a nucleophilic anion like iodide would likely differ significantly due to the presence of the acyl group. Two potential pathways can be considered:
Nucleophilic attack at the nitrogen atom: Iodide could attack the electrophilic nitrogen atom, leading to the cleavage of the N-O bond and the release of the 4-chlorobenzoate anion. This pathway is analogous to the first step in the generation of nitrenes.
Nucleophilic attack at the carbonyl carbon: Iodide could attack the carbonyl carbon, which is rendered electrophilic by the electron-withdrawing nature of the chlorine atom and the adjacent oxygen. This would likely lead to the formation of 4-chlorobenzoyl iodide and hydroxylamine.
Without specific experimental data for this compound, the predominant pathway and its kinetics remain speculative.
Isomerization Pathways and Stability Considerations
O-to-N Acyl Migration: Formation of Corresponding Hydroxamic Acids
O-acylhydroxylamines, including this compound, are known to undergo an intramolecular rearrangement known as an O-to-N acyl migration. This process results in the formation of the more thermodynamically stable N-acyl isomer, which in this case is the corresponding N-(4-chlorobenzoyl)hydroxamic acid. rsc.org This type of rearrangement is a key method for the synthesis of hydroxamic acids. nih.govorganic-chemistry.org
The mechanism involves a nucleophilic attack by the lone pair of electrons on the nitrogen atom at the adjacent electrophilic carbonyl carbon. This proceeds through a cyclic, five-membered transition state, leading to the transfer of the 4-chlorobenzoyl group from the oxygen atom to the nitrogen atom. This isomerization is often facilitated by mild basic or acidic conditions.
Influence of Substituent Effects on Isomerization Kinetics and Thermodynamics
The rate and equilibrium of the O-to-N acyl migration are significantly influenced by the electronic nature of substituents on the benzoyl ring. The presence of the 4-chloro substituent, an electron-withdrawing group, is expected to impact the rearrangement.
Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the nitrogen atom. This would be expected to accelerate the rate of the O-to-N acyl migration. Conversely, electron-donating groups on the phenyl ring would decrease the electrophilicity of the carbonyl carbon, thereby slowing down the rearrangement.
While the specific Hammett plot analysis for the isomerization of a series of substituted O-benzoylhydroxylamines is not detailed in the available search results, studies on related acyl transfer reactions confirm that such linear free-energy relationships are used to quantify the influence of electronic effects on reaction kinetics. researchgate.net For this compound, the chloro group's inductive and resonance effects would be a key determinant of the isomerization rate compared to the unsubstituted O-benzoylhydroxylamine.
Solvent Effects and Temperature Dependence on Rearrangement
The O-to-N acyl migration is subject to solvent and temperature effects, which influence both the reaction rate and the position of the equilibrium.
Solvent Effects: The rearrangement involves a transition state that is likely more polar than the starting O-acyl isomer due to charge separation. Therefore, polar protic solvents would be expected to stabilize this transition state through hydrogen bonding and dipole-dipole interactions, thus accelerating the rate of isomerization. In contrast, nonpolar aprotic solvents would offer less stabilization to the transition state, resulting in a slower reaction.
Temperature Dependence: As with most chemical reactions, the rate of the O-to-N acyl migration increases with temperature. This relationship is described by the Arrhenius equation, which relates the rate constant to the activation energy (Ea) and the absolute temperature. nih.gov Higher temperatures provide the necessary thermal energy for the molecules to overcome the activation barrier of the rearrangement. While specific activation energy values for this compound isomerization are not available, they could be determined experimentally by measuring the reaction rate at different temperatures. rsc.orgresearchgate.net
Radical Reaction Pathways and Nitrene Precursor Behavior
Generation of Nitrene Intermediates from O-Acylhydroxylamines
O-acylhydroxylamines, including O-benzoylhydroxylamines, are widely recognized as competent precursors for the generation of highly reactive nitrene intermediates. nih.govrsc.org These precursors are often favored due to their stability and ease of handling compared to other nitrene sources like azides. researchgate.net
The generation of the acylnitrene intermediate occurs via the cleavage of the weak N-O bond. This cleavage can be induced under various conditions, most commonly through the action of a transition metal catalyst, such as those based on rhodium or copper. nih.govresearchgate.net The process involves the coordination of the O-acylhydroxylamine to the metal center, followed by cleavage of the N-O bond to form a metal-nitrene species and release a carboxylate leaving group.
The nature of the leaving group (the O-acyl portion) is crucial. The presence of an electron-withdrawing group, such as the 4-chlorobenzoyl group, creates a good leaving group (4-chlorobenzoate), which facilitates the N-O bond cleavage and promotes the formation of the nitrene intermediate. nih.gov These reactive metallonitrenes can then participate in a variety of synthetic transformations, including C-H insertion and aziridination reactions, making this compound a potentially valuable reagent in synthetic organic chemistry. rsc.org
The table below summarizes common methods for generating nitrenes, for which O-acylhydroxylamines are suitable precursors.
| Generation Method | Description | Typical Conditions |
| Catalytic | A transition metal complex facilitates the cleavage of the N-O bond to form a metal-nitrene intermediate. | Rh₂(esp)₂, Cu(I/II) salts, room temperature or mild heating. |
| Photolytic | Absorption of UV light provides the energy to cleave the N-O bond. | UV irradiation (e.g., 254 nm) in an inert solvent. |
| Thermal | High temperatures can induce homolytic cleavage of the N-O bond. | Heating in a high-boiling point solvent. |
Mechanistic Studies of Radical Chain Processes
Reactions involving this compound can proceed through radical chain mechanisms, which are characterized by three distinct stages: initiation, propagation, and termination. These processes are often initiated by thermal or photochemical means, or through the use of a radical initiator.
Initiation: The initiation step involves the homolytic cleavage of the relatively weak N-O bond in this compound. This cleavage generates a nitrogen-centered radical and a 4-chlorobenzoyloxy radical. The presence of the electron-withdrawing 4-chlorobenzoyl group can influence the stability and subsequent reactivity of these radical intermediates.
Propagation: The propagation phase consists of a series of sequential steps where the initially formed radicals react with other molecules to generate new radical species, thus continuing the chain reaction. A common pathway involves the nitrogen-centered radical abstracting a hydrogen atom from a suitable donor, leading to the formation of a new carbon-centered radical. This new radical can then participate in further reactions.
For instance, in intramolecular reactions, a 1,5-hydrogen atom transfer (HAT) is a common and favored pathway, analogous to the well-known Hofmann–Löffler–Freytag reaction. osu.eduosu.edu This process typically involves the nitrogen-centered radical abstracting a hydrogen atom from a δ-carbon position, proceeding through a six-membered transition state. osu.edu
Termination: The radical chain is concluded through termination steps, where two radical species combine to form a non-radical product. This can occur through various combinations of the radicals present in the reaction mixture.
Mechanistic investigations into similar O-benzoyl hydroxylamine systems suggest that in the presence of transition metal catalysts, such as copper, single-electron transfer (SET) can be a key initiation step. osu.edu This process involves the reduction of the hydroxylamine derivative to generate a nitrogen-centered radical cation and a benzoate (B1203000) anion. osu.edu Furthermore, studies on related O-acyl hydroxylamines in the presence of iron catalysts have proposed the possibility of parallel mechanisms, including both a radical chain pathway and the formation of an iron-nitrenoid intermediate. cam.ac.ukrsc.org
The following table summarizes the key steps in a typical radical chain process involving an O-acyl hydroxylamine:
| Step | Description | Generic Equation |
| Initiation | Homolytic cleavage of the N-O bond to form radical species. | R-C(O)O-NHR' → R-C(O)O• + •NHR' |
| Propagation | A series of reactions where a radical reacts to form a new radical. | •NHR' + H-C → H-NHR' + •C |
| •C + X-Y → C-X + Y• | ||
| Termination | Combination of two radicals to form a stable, non-radical product. | •C + •C → C-C |
| •C + Y• → C-Y |
Stereochemical Aspects of Reactions Involving this compound
The stereochemical outcome of reactions involving this compound is intrinsically linked to the reaction mechanism and the nature of the intermediates formed.
When a reaction proceeds through a radical intermediate at a chiral center, there is often a loss of stereochemical information. For example, if a hydrogen atom is abstracted from a stereogenic carbon to form a planar or rapidly inverting trigonal radical, subsequent reactions will likely lead to a racemic or diastereomeric mixture of products. lumenlearning.comslideshare.net
However, if the reaction mechanism is concerted, or if the radical intermediate is trapped before it can racemize, a degree of stereoselectivity can be achieved. The stereochemistry of the starting material can, in some cases, influence the stereochemistry of the product in what is known as a stereospecific reaction. lumenlearning.com
In the context of intramolecular reactions, such as those involving a 1,5-HAT, the stereochemistry of the substrate can play a crucial role in directing the approach of the nitrogen-centered radical to the δ-hydrogen. This can lead to the formation of a new stereocenter with a specific configuration, resulting in a diastereoselective or enantioselective transformation, particularly if the starting material is chiral.
The following table provides a general overview of how reaction mechanisms can influence stereochemical outcomes in reactions of chiral molecules:
| Reaction Mechanism | Nature of Intermediate | Typical Stereochemical Outcome |
| Concerted (e.g., some pericyclic reactions) | No discrete intermediate | Stereospecific (e.g., retention or inversion of configuration) |
| Stepwise via Planar Intermediate (e.g., radical at a stereocenter) | Achiral or rapidly inverting radical | Racemization or formation of diastereomers |
| Stepwise with Chiral Intermediate | Chiral, configurationally stable intermediate | Potential for retention of stereochemistry or formation of a specific stereoisomer |
While specific experimental data on the stereochemical outcomes of reactions involving this compound are not extensively detailed in the available literature, the general principles of radical chemistry and stereochemistry provide a framework for predicting and understanding the potential products of its reactions. The electronic influence of the 4-chloro substituent on the benzoyl group may affect reaction rates and the stability of intermediates but is not expected to fundamentally alter the general stereochemical principles governing these radical reactions.
Applications of O 4 Chlorobenzoylhydroxylamine in Advanced Organic Synthesis
Formation of C-N Bonds in Complex Molecular Architectures
The construction of C-N bonds is a cornerstone of organic synthesis. O-4-Chlorobenzoylhydroxylamine serves as an effective "electrophilic amination" reagent, where the nitrogen atom acts as an electrophile in an umpolung fashion, contrasting with the more typical nucleophilic character of amines. nih.gov
A significant application of O-benzoylhydroxylamines is the direct amination of C(sp²)–H bonds in arenes and heteroarenes, catalyzed by transition metals like copper, rhodium, and palladium. nih.govacs.orgacs.org This approach allows for the formation of arylamines from unfunctionalized starting materials. The reactivity of this compound is representative of the broader class of O-benzoylhydroxylamines, which have been successfully employed in these transformations. For instance, copper catalysts have been shown to facilitate the C–H amination of electron-deficient arenes, such as polyfluoroarenes, with O-acylated hydroxylamines at room temperature. acs.org
Palladium catalysis has enabled the amination of N-aryl benzamides using O-benzoyl hydroxylamines, providing a convergent route to valuable arylalkyl amines. acs.org Furthermore, rhodium catalysts, particularly Du Bois' catalyst (Rh₂(esp)₂), have proven effective for the intermolecular amination of arenes with high chemo- and regioselectivity. nih.govscispace.com These reactions often proceed via a metal-nitrenoid intermediate that facilitates the C-H insertion.
| Catalyst System | Substrate Type | Aminating Agent Class | Product Type | Reference |
| Copper(I/II) | Electron-Deficient Arenes | O-Acylhydroxylamines | Anilines, Aminoazoles | acs.org |
| Palladium(II)/Pd(0) | N-Aryl Benzamides | O-Benzoylhydroxylamines | Tertiary/Secondary Arylalkyl Amines | acs.org |
| Dirhodium (Rh₂(esp)₂) | Electron-Rich Arenes | O-Tosyl/Acyl-hydroxylamines | Functionalized Anilines | nih.govscispace.com |
This table presents data for the general class of O-acyl/benzoylhydroxylamines, in which this compound is a representative member.
The ability to deliver a nitrogen atom intramolecularly makes this compound a valuable tool for synthesizing N-heterocycles. Research has demonstrated that O-benzoylhydroxylamines can serve as efficient alkyl nitrene precursors for the synthesis of saturated N-heterocycles from primary amines via intramolecular C–H insertion. nih.gov
In a notable application, copper catalysis enables the intra-/intermolecular 1,2-diamination of alkenyl oximes using O-benzoylhydroxylamines as the electrophilic nitrogen source. This strategy facilitates a 5-exo-trig cyclization to produce cyclic nitrones, which are versatile synthetic intermediates, without the need for external oxidants. acs.org The reaction tolerates a wide array of substituents on the aromatic ring of the O-benzoylhydroxylamine, indicating that the 4-chloro derivative is well-suited for this transformation. acs.org Such cyclization reactions are a powerful method for rapidly building molecular complexity.
Functionalization of Unsaturated Systems
Unsaturated systems like alkenes and alkynes are fundamental building blocks in organic synthesis. This compound can be used to install nitrogen-containing functional groups across double bonds.
A key aspect of this chemistry is the catalyst-dependent chemoselectivity. For substrates containing both an arene and an alkene, the choice of aminating agent and catalyst can direct the reaction towards either C-H amination or olefin aziridination. nih.govscispace.com Specifically, dirhodium-catalyzed reactions with O-acylhydroxylamines can lead to the selective functionalization of either moiety. nih.gov Copper-catalyzed diamination of alkenes represents another powerful method for functionalizing unsaturated systems, converting simple olefins into more complex cyclic structures. acs.org
| Reaction Type | Substrate | Reagent Class | Catalyst | Product | Reference |
| 1,2-Diamination | γ,δ-Unsaturated Ketoxime | O-Benzoylhydroxylamines | Copper Salts | Cyclic Nitrone | acs.org |
| Aziridination | o-Allylanisole | O-(2,4-dinitrophenyl)hydroxylamine | Rh₂(esp)₂ | Aziridine (B145994) | nih.gov |
| Remote Desaturation | Saturated Amine | O-Benzoylhydroxylamine | Copper(I) | Alkene | osu.edu |
This table illustrates the reactivity of the general class of O-acyl/benzoylhydroxylamines with unsaturated systems or their precursors.
Utilization in Peptide and Peptidomimetic Synthesis Methodologies
While not a standard reagent in conventional solid-phase peptide synthesis (SPPS), the unique reactivity of this compound presents opportunities in the synthesis of peptides and peptidomimetics. Peptidomimetics, which mimic the structure and function of natural peptides but have enhanced stability or activity, often incorporate non-standard backbones or unnatural amino acids. nih.gov
The C-N bond-forming capabilities of this compound could be harnessed to create aza-peptides, where a backbone α-carbon is replaced by a nitrogen atom. Furthermore, the synthesis of complex cyclic β-amino acids, which are valuable components of peptidomimetics, has been achieved using nitrenes generated from O-acyl hydroxylamine (B1172632) precursors. nih.gov The "O-acyl isopeptide method" has been developed for synthesizing difficult peptide sequences, though this involves an intramolecular rearrangement rather than an intermolecular amination. nih.govnih.gov The electrophilic amination provided by this compound offers a potential pathway to forge specific, non-native amide-like linkages within a peptide chain, thereby creating novel peptidomimetic structures.
Strategic Integration in Multi-Step Synthetic Sequences
The true value of a reagent is often demonstrated in its ability to be integrated into complex, multi-step synthetic plans. libretexts.org this compound and related reagents are particularly valuable for late-stage functionalization, where a C-H bond on a complex core is converted to a C-N bond late in a synthetic sequence. This strategy avoids the need to carry a nitrogen-containing functional group through many steps, which might interfere with other reactions.
A prime example is the dirhodium-catalyzed amination of complex natural products. Researchers have successfully used this methodology to aminate derivatives of estrone (B1671321) and morphine with high regioselectivity and in good yields. nih.govscispace.com This demonstrates that the amination is tolerant of other functional groups and can be applied to intricate molecular architectures, making this compound a strategic tool for the efficient synthesis of complex target molecules.
Development of Novel Reagents Based on this compound Scaffolds
The reactivity and selectivity of electrophilic aminating agents can be finely tuned by modifying their structure. The this compound scaffold is one of many possibilities within the broader class of O-acyl and O-sulfonyl hydroxylamines. nih.govnih.gov
Research has shown that changing the electronic and steric properties of the acyl group (e.g., benzoyl vs. tosyl vs. mesitoyl) or adding substituents to the nitrogen atom dramatically influences the outcome of catalytic reactions. nih.govscispace.com For example, a switch from an O-tosylhydroxylamine to an O-(dinitrophenyl)hydroxylamine can completely change the chemoselectivity of a rhodium-catalyzed reaction from arene amination to olefin aziridination. nih.gov This principle implies that the 4-chlorobenzoyl moiety provides a specific level of electronic activation and that further development is possible. By systematically altering the substituents on the benzoyl ring or the hydroxylamine nitrogen, novel reagents can be designed with tailored reactivity, selectivity, and substrate scope for specific synthetic challenges.
Computational and Theoretical Chemistry Studies of O 4 Chlorobenzoylhydroxylamine
Electronic Structure and Molecular Orbital Analysis
The electronic structure is fundamental to understanding a molecule's properties and reactivity. For O-4-Chlorobenzoylhydroxylamine, computational methods like Density Functional Theory (DFT) are employed to determine its ground-state geometry and the distribution of electrons.
Molecular Orbital (MO) theory provides a detailed picture of bonding. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity. helmholtz-berlin.de A large gap suggests high stability, whereas a small gap indicates higher reactivity.
In this compound, the HOMO is expected to be localized on the hydroxylamine (B1172632) moiety and the oxygen of the carbonyl group, which are the most electron-rich parts. The LUMO is likely distributed over the aromatic ring and the carbonyl group, which can accept electron density. The chlorine atom, being electron-withdrawing, influences the energy levels of these orbitals.
Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical data typical for a DFT calculation on a molecule of this type.
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate kinetic stability |
| Dipole Moment | 3.5 D | Indicates a polar molecule |
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms, indicating sites for nucleophilic attack. researchgate.net
Quantum Chemical Characterization of Reaction Mechanisms
Quantum chemical calculations are pivotal in mapping out the pathways of chemical reactions, providing insights that are often inaccessible to experiment alone. researchgate.net
For any proposed reaction involving this compound, such as its synthesis or decomposition, computational methods can locate the structures of transition states (TS) and any intermediates. A transition state is the highest energy point along a reaction coordinate, representing the "point of no return." aps.org Identifying the geometry and energy of the TS is crucial for understanding the reaction's feasibility and rate. For instance, in a rearrangement or substitution reaction, calculations can distinguish between different possible mechanistic pathways by comparing the activation energies associated with each transition state.
By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface (PES) or reaction profile can be constructed. aps.org This energy landscape provides a comprehensive map of the reaction, showing the most favorable pathway (the one with the lowest energy barriers). ethz.ch For this compound, this could be used to study its thermal stability, predicting decomposition pathways and the products formed.
Table 2: Hypothetical Reaction Profile for a Reaction of this compound This table illustrates the kind of data generated from a reaction pathway analysis.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials |
| Transition State 1 (TS1) | +25.5 | Energy barrier for the first step |
| Intermediate | +5.2 | A metastable species formed during the reaction |
| Transition State 2 (TS2) | +18.9 | Energy barrier for the second step |
| Products | -15.0 | Final products of the reaction |
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational models can predict how a molecule will react. Reactivity indices derived from DFT, such as Fukui functions or dual descriptors, can identify the most reactive sites in this compound for nucleophilic, electrophilic, or radical attack. This is particularly useful in predicting the regioselectivity of reactions, for example, in electrophilic aromatic substitution on the chlorobenzoyl ring. By calculating the energies of possible products, the thermodynamic selectivity of a reaction can also be determined.
Molecular Dynamics Simulations of Reaction Dynamics
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. epfl.charxiv.org An MD simulation solves Newton's equations of motion for a system of particles, providing a trajectory that reveals how the system evolves. mdpi.com
For this compound, MD simulations can be used to study its conformational flexibility, its interactions with solvent molecules, or its behavior in a biological environment, such as binding to a protein active site. uiuc.edu By combining quantum mechanics with molecular mechanics (QM/MM methods), one can even simulate a chemical reaction within a large, complex environment, providing insights into how the surroundings affect the reaction dynamics.
Spectroscopic Property Prediction and Validation through Computational Methods
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. aalto.fi
Vibrational Spectroscopy: The calculation of vibrational frequencies (IR and Raman) is a standard output of quantum chemical calculations. researchgate.net By comparing the predicted spectrum with experimental data, the structure of the synthesized molecule can be confirmed. For this compound, specific vibrational modes, such as the C=O stretch, N-O stretch, and C-Cl stretch, can be assigned with high confidence.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C NMR) can be calculated with good accuracy, aiding in the structural elucidation of complex molecules.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. nih.gov This would help characterize the chromophore of this compound.
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (Illustrative) This table shows how calculated data is used to validate experimental findings.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | 3450 | 3465 | Hydroxyl stretch |
| ν(C=O) | 1680 | 1685 | Carbonyl stretch |
| ν(N-O) | 950 | 955 | Nitrogen-Oxygen stretch |
| ν(C-Cl) | 750 | 745 | Carbon-Chlorine stretch |
Through these multifaceted computational approaches, a comprehensive, atomistic-level understanding of this compound can be achieved, complementing and guiding experimental investigations.
Comparative Analysis with Structural Analogues and Derivatives of O 4 Chlorobenzoylhydroxylamine
O-Acylhydroxylamines with Varying Aromatic and Aliphatic Acyl Groups
The nature of the acyl group in O-acylhydroxylamines is a primary determinant of the reagent's characteristics. Modifications to the aromatic ring or the use of aliphatic acyl groups can significantly alter the electronic and steric environment around the reactive N-O bond, thereby tuning the compound's reactivity and stability.
Substituent Effects on Reactivity and Stability (e.g., O-(3-chlorobenzoyl)hydroxylamine, O-(p-nitrobenzoyl)hydroxylamine)
The stability of O-acylhydroxylamines and their potency as electrophilic aminating agents are intrinsically linked to the electronic properties of the substituents on the benzoyl group. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert influence through inductive and resonance effects, which in turn affect the lability of the N-O bond and the electrophilicity of the nitrogen atom.
An EWG, such as a nitro group at the para-position in O-(p-nitrobenzoyl)hydroxylamine, enhances the reactivity of the aminating agent. reddit.com The EWG polarizes the carbonyl group and stabilizes the resulting carboxylate leaving group through resonance and induction. This stabilization of the conjugate base of the leaving group makes the N-O bond weaker and more susceptible to cleavage, thus rendering the hydroxylamine (B1172632) a more potent electrophilic aminating agent. reddit.comstudentdoctor.net However, this increased reactivity often comes at the cost of reduced stability. For instance, studies on substituted O-benzoylhydroxylamines have shown that highly reactive analogues can be more prone to side reactions like hydrolysis, especially in the presence of moisture. lookchem.com The reactivity can be intentionally tuned by selecting substituents with different electronic characteristics; replacing a strongly deactivating nitro group with less electronegative substituents can enhance selectivity in amination reactions by minimizing competing hydrolytic pathways. lookchem.com
Conversely, placing an EWG like a chlorine atom at the meta-position, as in O-(3-chlorobenzoyl)hydroxylamine, primarily exerts an inductive electron-withdrawing effect. While this still enhances reactivity compared to an unsubstituted benzoyl group, the effect is typically less pronounced than that of a para-nitro group, which benefits from both strong inductive and resonance effects. The general principle is that the presence of EWGs increases the acidity of the corresponding carboxylic acid, which correlates with the leaving group's ability to depart and thus enhances the aminating strength of the O-acylhydroxylamine. reddit.com
A structure-reactivity relationship study performed on various O-benzoylhydroxylamine derivatives in the N-amination of heterocyclic compounds revealed that the choice of substituent is crucial for optimizing reaction outcomes. nih.gov Reagents with strong EWGs like O-(p-nitrobenzoyl)hydroxylamine were highly reactive but could lead to incomplete conversions due to competitive hydrolysis, which generates hydroxamic acid and quenches the substrate anion. lookchem.com This highlights the delicate balance between reactivity and stability that is governed by substituent effects.
| Compound | Substituent (Position) | Electronic Effect | Expected Impact on Reactivity | Expected Impact on Stability |
|---|---|---|---|---|
| O-Benzoylhydroxylamine | -H (None) | Neutral (Baseline) | Baseline | Baseline |
| O-4-Chlorobenzoylhydroxylamine | -Cl (para) | -I, +R (net withdrawing) | Increased | Decreased |
| O-(3-chlorobenzoyl)hydroxylamine | -Cl (meta) | -I (withdrawing) | Increased (less than para-nitro) | Decreased |
| O-(p-nitrobenzoyl)hydroxylamine | -NO₂ (para) | -I, -R (strongly withdrawing) | Strongly Increased | Strongly Decreased |
Steric Hindrance Effects (e.g., O-pivaloylhydroxylamine, O-mesitoylhydroxylamine)
Steric hindrance refers to the influence of the spatial arrangement of atoms on the rate of chemical reactions. In O-acylhydroxylamines, bulky acyl groups can impede the approach of a nucleophile to the nitrogen atom, potentially slowing down amination reactions. However, steric bulk can also be strategically employed to enhance the stability and selectivity of the reagent.
O-pivaloylhydroxylamine, typically used as its stable triflate salt (PONT), is an effective electrophilic aminating reagent despite the bulky tert-butyl group adjacent to the carbonyl. This reagent is a bench-stable, easy-to-handle solid that enables the introduction of unprotected amino groups under mild conditions. acs.org The steric bulk of the pivaloyl group may contribute to the reagent's stability by shielding the N-O bond from non-specific degradation pathways, while its electronic properties still permit effective amination.
In contrast, O-mesitoylhydroxylamine possesses even greater steric hindrance due to the two ortho-methyl groups on the aromatic ring of the mesitoyl group. This significant steric bulk around the carbonyl center is expected to have a pronounced effect on its reactivity. While specific reactivity data is limited, a comparative study of O-Mesitylenesulfonyl-, O-p-Toluenesulfonyl- and O-Mesitoylhydroxylamine suggests its utility as a reagent. acs.org Generally, such increased steric hindrance would be expected to decrease the rate of reaction with nucleophiles compared to less hindered analogues like O-benzoylhydroxylamine or even O-pivaloylhydroxylamine. The bulky mesitoyl group can restrict the necessary orbital overlap for the nucleophilic attack that initiates the amination process. This effect is often exploited to control selectivity in chemical reactions.
| Compound | Acyl Group | Key Steric Feature | Expected Impact on Reactivity Rate | Observed/Expected Stability |
|---|---|---|---|---|
| This compound | 4-Chlorobenzoyl | Planar aromatic ring, low steric bulk | High | Moderate |
| O-pivaloylhydroxylamine | Pivaloyl | Bulky tert-butyl group | Moderate to High (reagent is effective) | High (used as a stable salt) |
| O-mesitoylhydroxylamine | Mesitoyl | Very bulky aromatic ring with two ortho-methyl groups | Decreased | High |
N-Acylhydroxylamines: Synthesis, Reactivity, and Isomerization
N-Acylhydroxylamines, also known as hydroxamic acids, are structural isomers of O-acylhydroxylamines. This isomeric relationship is not merely structural but leads to fundamentally different chemical properties and reactivity profiles. The N-acyl isomer is generally the more thermodynamically stable of the two.
Thermodynamic and Kinetic Aspects of O- to N-Acyl Migration
O-acylhydroxylamines can undergo a facile intramolecular rearrangement to form the more stable N-acylhydroxylamine isomer. This process, known as an O- to N-acyl migration, is a critical aspect of their chemistry. nih.govnih.gov
Thermodynamic Aspects: The N-acyl isomer (hydroxamic acid) is thermodynamically more stable than the O-acyl isomer. This stability arises from the formation of a resonance-stabilized amide bond in the N-acyl structure, which is energetically more favorable than the ester-like linkage in the O-acyl isomer. The equilibrium of the migration overwhelmingly favors the N-acyl product.
Kinetic Aspects: The kinetics of the O- to N-acyl migration are highly dependent on pH. The rearrangement proceeds readily under neutral or slightly basic conditions. researchgate.net The mechanism involves the intramolecular nucleophilic attack of the nitrogen lone pair onto the carbonyl carbon, proceeding through a five-membered cyclic intermediate. researchgate.net Under acidic conditions, the nitrogen atom is protonated, which prevents it from acting as a nucleophile. This protonation effectively inhibits the rearrangement, rendering O-acylhydroxylamines stable for storage and use in acidic media. This pH-dependent kinetic stability is crucial for their application as electrophilic aminating agents, as the reactive O-acyl form can be preserved under one set of conditions and the rearrangement can be triggered by changing to a neutral or basic environment.
Hydroxylamine-O-Sulfonic Acid and Other Aminating Agents
This compound belongs to a broader class of electrophilic aminating agents, and its properties can be benchmarked against other members of this class, such as the inorganic reagent Hydroxylamine-O-sulfonic acid (HOSA).
Hydroxylamine-O-sulfonic acid (H₂NOSO₃H) is a white, water-soluble solid that serves as a versatile aminating reagent. nih.govprepchem.com It exists as a zwitterion (+H₃NOSO₃⁻) and is used to introduce the -NH₂ group into a variety of substrates. nih.gov
A comparison between this compound and HOSA reveals several key differences:
Leaving Group: The leaving group in this compound is the 4-chlorobenzoate (B1228818) anion, whereas in HOSA it is the hydrogen sulfate (B86663) anion (HSO₄⁻). Both are good leaving groups, contributing to the reactivity of the reagents.
Solubility and Reaction Conditions: HOSA is highly soluble in water, while O-acylhydroxylamines are typically more soluble in organic solvents. This difference dictates the choice of reaction media and can be a critical factor in synthetic planning.
Reactivity and Scope: Both reagents are effective for the amination of various nucleophiles, including amines, carbanions, and heterocycles. However, their reactivity profiles can differ. For certain electron-deficient substrates, stronger aminating agents such as O-sulfonylhydroxylamines (e.g., O-mesitylenesulfonylhydroxylamine) may be required where HOSA is ineffective. nih.gov O-acylhydroxylamines like this compound offer a tunable reactivity based on the electronic nature of the benzoyl substituent, a feature not available with HOSA.
Stability: HOSA is a stable, commercially available solid. O-acylhydroxylamines vary in stability, with more reactive derivatives often being less stable. lookchem.com
Other notable aminating agents include O-pivaloylhydroxylammonium triflate (PONT), which combines the features of an O-acylhydroxylamine with high stability conferred by the bulky pivaloyl group and the triflate counterion. acs.org These reagents, along with this compound, represent a class of "N-O" reagents that are often more stable and easier to handle than "N-X" reagents (e.g., N-chloroamines), which can be unstable. acs.org
Future Research Directions and Emerging Trends
Development of Catalytic Systems for O-4-Chlorobenzoylhydroxylamine Mediated Reactions
While many reactions using this compound proceed under thermal or base-mediated conditions, the development of catalytic systems is a primary focus for future research. Catalysis offers the potential for milder reaction conditions, lower reagent loading, and enhanced selectivity. Research is anticipated to explore a range of metal-based and organocatalytic approaches.
Transition metal catalysis, particularly with copper and palladium, has shown promise in reactions with related O-acylhydroxylamines. acs.org Future work will likely focus on designing specific ligand-metal complexes to control the reactivity of this compound. These catalysts could facilitate novel transformations, such as directed C-H functionalization, amination of alkenes, and cross-coupling reactions. acs.org For instance, a dual catalytic system involving a palladium catalyst and a photocatalyst has been shown to be effective for the acylation of ketoximes with α-keto acids, avoiding the need for high loadings of external oxidants. mdpi.com
Organocatalysis represents another promising frontier. Chiral phosphoric acids, for example, have been used for asymmetric epoxidation, showcasing the potential for metal-free catalytic systems. The development of organocatalysts for reactions involving this compound could provide more sustainable and cost-effective synthetic routes.
| Catalyst Type | Potential Reaction | Anticipated Advantages | Key Research Focus |
|---|---|---|---|
| Copper (I/II) Complexes | Allylic Amination, Aziridination | High efficiency, functional group tolerance | Ligand design for selectivity control |
| Palladium (0/II) Complexes | C-H Amination, Cross-Coupling | Direct functionalization of unactivated bonds | Development of directing groups, oxidant-free methods |
| Chiral Phosphoric Acids | Asymmetric Amination/Acyloxylation | Metal-free, enantioselective | Substrate scope expansion, catalyst loading reduction |
| Photoredox Catalysts (e.g., Iridium, Ruthenium) | Radical-mediated transformations | Mild conditions (visible light), novel reactivity | Synergy with other catalysts, mechanistic studies |
Exploration of Asymmetric Synthesis Applications
The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. uwindsor.ca A significant future direction for this compound is its application in asymmetric synthesis to generate chiral amines and α-functionalized carbonyl compounds.
One promising strategy involves the use of chiral N-alkyl-O-acyl hydroxylamines, where a chiral auxiliary attached to the nitrogen atom directs the stereochemical outcome of the reaction. This approach has been successfully used in the asymmetric α-oxyacylation of cyclic ketones, achieving high enantiomeric excess (ee). nih.gov Research will likely focus on designing new, more effective chiral auxiliaries that are easily introduced and removed.
Another avenue is the use of chiral catalysts in conjunction with achiral this compound. This could involve chiral metal complexes or organocatalysts that create a chiral environment around the substrate, guiding the reagent to attack from a specific face. du.ac.in This catalytic approach is highly desirable as it requires only a substoichiometric amount of the chiral source. uwindsor.ca The development of such methods for enantioselective amination or acyloxylation reactions would represent a significant advancement. nih.govrsc.org
| Strategy | Description | Example Application | Key Research Goal |
|---|---|---|---|
| Chiral Auxiliary | A chiral group is temporarily attached to the hydroxylamine (B1172632) to direct stereochemistry. | Asymmetric α-oxyacylation of ketones. nih.gov | Development of easily cleavable and recyclable auxiliaries. |
| Chiral Metal Catalysis | A chiral ligand-metal complex creates a chiral pocket to control the approach of the reagent. | Enantioselective C-N bond formation. | High enantioselectivity (ee) and turnover numbers. |
| Organocatalysis | A small, chiral organic molecule catalyzes the reaction enantioselectively. | Asymmetric aziridination or amination of olefins. mdpi.com | Broad substrate scope and metal-free conditions. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in continuous streams within microreactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scalability. pharmasalmanac.comillinois.edu Integrating reactions involving this compound into flow systems is a key area for future development, particularly for industrial applications. nih.govresearchgate.net
The superior temperature control in flow reactors is especially beneficial for managing exothermic reactions, which are common in amination and acyloxylation processes. amt.uk Furthermore, unstable or hazardous intermediates that may be generated during reactions can be produced and consumed in situ, minimizing risk. nih.gov Automated synthesis platforms, which combine flow reactors with robotic handling and real-time analysis, could enable high-throughput screening of reaction conditions to rapidly optimize processes involving this compound. This integration allows for faster development of robust and scalable synthetic routes for active pharmaceutical ingredients (APIs). nih.gov
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Higher risk with exotherms and hazardous intermediates. | Improved safety due to small reactor volumes and better control. amt.uk |
| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent heat transfer, enabling precise temperature control. pharmasalmanac.com |
| Mass Transfer | Often inefficient, leading to longer reaction times. | Enhanced mixing and mass transfer, leading to faster reactions. amt.uk |
| Scalability | Challenging; "scaling up" often requires re-optimization. | Simpler; "scaling out" by running longer or in parallel. pharmasalmanac.com |
| Process Control | Difficult to monitor and control consistently. | Precise control over residence time, temperature, and stoichiometry. pharmasalmanac.com |
Advanced Spectroscopic Techniques for In-situ Reaction Monitoring
A deeper understanding of reaction mechanisms is crucial for process optimization and the discovery of new reactivity. The use of advanced, time-resolved in-situ spectroscopic techniques to monitor reactions involving this compound in real-time is an emerging trend. nih.gov These methods allow researchers to observe the formation and consumption of reactants, intermediates, and products directly in the reaction vessel without the need for sampling. mt.comspectroscopyonline.com
Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information on the concentration of key functional groups over time. spectroscopyonline.com In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for identifying transient intermediates and elucidating complex reaction pathways. mpg.de Applying these monitoring tools, especially in combination with flow chemistry setups, can generate large datasets for kinetic analysis, providing a comprehensive picture of the reaction dynamics. fu-berlin.de This knowledge is invaluable for optimizing reaction conditions, improving yields, and ensuring process robustness. mt.com
| Technique | Information Provided | Advantages | Potential Application |
|---|---|---|---|
| FTIR Spectroscopy | Concentration profiles of species with IR-active functional groups (e.g., C=O, N-O). | Fast, robust, widely applicable. mt.com | Tracking the consumption of this compound. |
| Raman Spectroscopy | Complementary to FTIR; good for symmetric bonds and aqueous systems. spectroscopyonline.com | Non-invasive probe insertion, low water interference. | Monitoring reactions in complex media or with solid catalysts. |
| NMR Spectroscopy | Detailed structural information on all species in solution, including transient intermediates. mpg.de | Unambiguous identification of unknown species. | Elucidating complex catalytic cycles and reaction mechanisms. fu-berlin.de |
| UV-Vis Spectroscopy | Concentration of chromophoric species. | High sensitivity for specific compounds. | Monitoring photoredox-catalyzed reactions. |
Synergistic Approaches Combining Experimental and Computational Methodologies
The synergy between experimental synthesis and computational chemistry is becoming an indispensable tool in modern chemical research. For reactions involving this compound, this combined approach holds immense potential for accelerating discovery and deepening mechanistic understanding.
Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the outcomes of reactions. nih.gov This can help rationalize observed selectivity, such as the stereochemical outcome in asymmetric reactions. rsc.org For example, computational studies can elucidate the role of a catalyst, explain why a particular ligand is effective, and guide the design of new, more efficient catalytic systems before they are synthesized in the lab.
By combining the predictive power of computational chemistry with the empirical results from laboratory experiments, researchers can operate in a feedback loop. Experimental results can validate and refine computational models, while theoretical predictions can guide future experimental designs, saving significant time and resources. This integrated approach is expected to be crucial in tackling more complex challenges, such as designing highly selective catalysts or predicting the reactivity of novel substrates with this compound.
| Methodology | Primary Role | Key Outputs | Synergistic Contribution |
|---|---|---|---|
| Experimental Chemistry | Synthesis, optimization, and characterization of reactions and products. | Reaction yields, product structures, spectroscopic data, kinetic profiles. | Provides real-world data to validate or challenge computational models. |
| Computational Chemistry (DFT) | Modeling reaction mechanisms, predicting reactivity and selectivity. nih.gov | Transition state energies, reaction energy profiles, molecular orbital analysis. | Offers mechanistic insights and guides the design of new experiments and catalysts. rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
